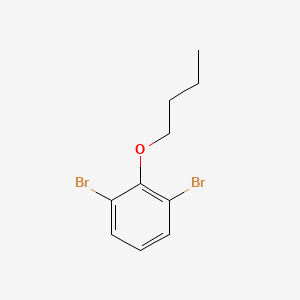

1,3-Dibromo-2-butoxy-benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dibromobenzene is a clear, colorless to light yellow liquid . It’s used in Suzuki coupling reactions for the preparation of [n]metacyclophanes . It’s also used to prepare 5-(3-bromo-phenyl)-2,4-di-tert-butoxy-pyrimidine using Pd (0) (PPh3)4 as a reagent .

Synthesis Analysis

The synthesis of dibromobenzenes typically involves electrophilic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis

In the molecular structure of 1,3-Dibromobenzene, the bromine atoms are located at the 1 and 3 positions of the benzene ring . The molecule is essentially planar .Chemical Reactions Analysis

1,3-Dibromobenzene can undergo solid-supported [KF-Al 2 O 3] palladium-catalyzed polyarylation reaction with phenyl boronic acid under microwave irradiation to yield conjugated polyaryls .Physical And Chemical Properties Analysis

1,3-Dibromobenzene has a melting point of -7 °C and a boiling point of 218-219 °C. It has a density of 1.952 g/mL at 25 °C and is insoluble in water .科学的研究の応用

Derivatives and Solid-State Interactions

Research into derivatives of 1,3-dibromo-2-butoxy-benzene, such as 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, has revealed insights into their structural characteristics and solid-state interactions. These derivatives exhibit significant differences in molecular packing, influenced by interactions such as C–Br...π(arene), C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. This highlights the compound's potential in materials science, particularly in understanding molecular interactions in solid states (Manfroni et al., 2021).

Catalysis and Synthesis

The compound's role in catalytic processes and synthesis has been explored, with studies showing its effectiveness in gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. Such reactions lead to the formation of regio- and stereoisomeric products, underscoring the utility of this compound and its derivatives in synthetic organic chemistry to achieve high yields and selectivity (Zhang & Widenhoefer, 2008).

Organic Electronic Materials

The synthesis and investigation of nonsymmetric pillar[5]arenes, which can be derived from related bromo-butoxy-benzene compounds, have shown that these molecules can encapsulate guest molecules like acetonitrile, indicating their potential in the development of organic electronic materials and molecular recognition systems (Kou et al., 2010).

Chemical Transformations and Ligand Behavior

Research into the chemical transformations and ligand behavior of benzene derivatives, including this compound, contributes to our understanding of their applications in organometallic chemistry. For example, N-heterocyclic dicarbene iridium(III) pincer complexes featuring mixed NHC/abnormal NHC ligands show potential for catalytic applications, demonstrating the versatility of these compounds in facilitating complex chemical reactions (Zuo & Braunstein, 2012).

作用機序

Safety and Hazards

特性

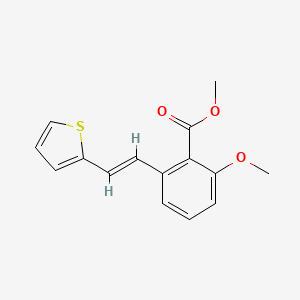

IUPAC Name |

1,3-dibromo-2-butoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHGXKMDLKNKOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339253.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)

![3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339294.png)

![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)](/img/structure/B6339321.png)

![2-[2-(2-Dimethylamino-6-oxo-4-phenyl-6H-[1,3]oxazin-5-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339328.png)

![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)

![2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339331.png)

![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)